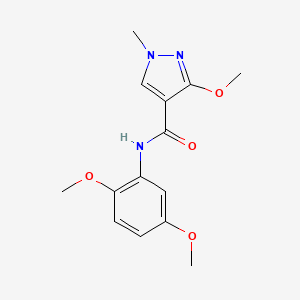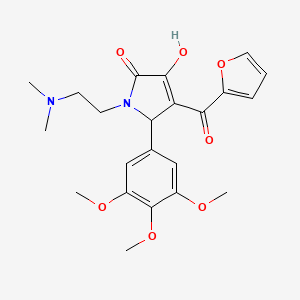![molecular formula C17H16N2O2 B2824632 N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-27-3](/img/structure/B2824632.png)
N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound features a furo[3,2-b]pyridine core, which is a fused ring system containing both furan and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the furo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving suitable precursors
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or pharmaceuticals.
Biology: The compound may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its use as a therapeutic agent or as a lead compound for drug development.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, or as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-ethyl-5-methyl-N-phenylfuro[2,3-b]pyridine-2-carboxamide: A structural isomer with a different arrangement of the furan and pyridine rings.
N-ethyl-5-methyl-N-phenylthieno[3,2-b]pyridine-2-carboxamide: A similar compound where the furan ring is replaced by a thiophene ring.
Uniqueness
N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide is unique due to its specific ring structure and the presence of both N-ethyl and N-phenyl groups
Propiedades
IUPAC Name |
N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-19(13-7-5-4-6-8-13)17(20)16-11-14-15(21-16)10-9-12(2)18-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYNXBRMMNHYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC3=C(O2)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
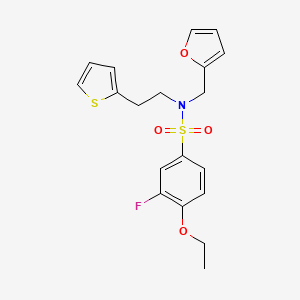
![2-[(3R)-Oxolan-3-yl]oxyacetic acid](/img/structure/B2824552.png)

![ethyl 5-(4-methylbenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2824555.png)

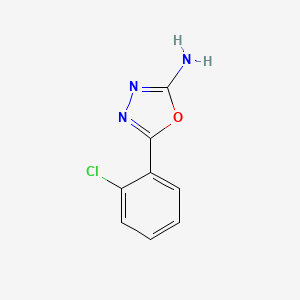
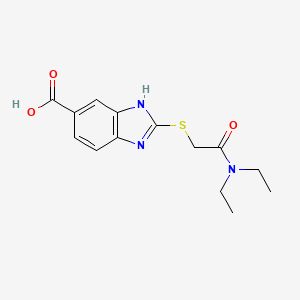
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2824563.png)
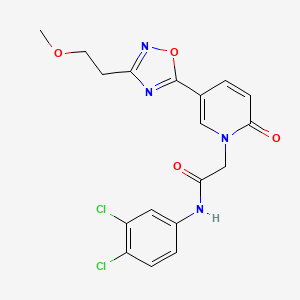
![1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine](/img/structure/B2824566.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2824568.png)
![6-phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2824569.png)
